VH 298

VHL E3 ligase surface plasmon resonance binding kinetics

Inconsistent VHL ligand performance can derail HIF pathway studies and PROTAC development. VH 298 provides a rigorously validated solution with superior binding kinetics and matched negative control availability. - 4× faster Kon (6.47×10⁵ M⁻¹·s⁻¹) and 3.3× slower Koff (0.065 s⁻¹) vs. VH032 for rapid, stable ternary complex formation. - High cell permeability (19.4 nm s⁻¹) enables robust HIF-1α stabilization at micromolar concentrations without hypoxia or PHD inhibitors. - Matched inactive cis-VH 298 stereoisomer control available to attribute effects specifically to on-target VHL:HIF-α inhibition.

Molecular Formula C27H33N5O4S
Molecular Weight 523.65
Cat. No. B1191982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH 298
Synonyms(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular FormulaC27H33N5O4S
Molecular Weight523.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH 298 Chemical Probe Overview


VH 298 (CAS 2097381-85-4) is a potent and cell-permeable chemical probe that inhibits the von Hippel-Lindau (VHL) E3 ubiquitin ligase by directly blocking the protein-protein interaction between VHL and hypoxia-inducible factor-α (HIF-α) [1]. VH 298 binds the VHL–ElonginC–ElonginB (VCB) complex with dissociation constants of 90 nM (isothermal titration calorimetry) and 80 nM (fluorescence polarization), inducing marked intracellular stabilization of hydroxylated HIF-1α and subsequent activation of hypoxic gene expression programs under normoxic conditions [2]. The compound was developed through group-based structure-guided optimization and is widely utilized as both a standalone chemical probe for HIF pathway interrogation and a foundational VHL ligand in PROTAC (PROteolysis TArgeting Chimera) degrader design [1].

VHL:HIF-α protein-protein interaction inhibition studies
PROTAC degrader design with VHL recruitment
Cell-permeable chemical probe for normoxic HIF pathway activation

VH 298 Comparator Rationale


Although VH 298 and its close analog VH032 both target the VHL:HIF-α protein-protein interaction, their structural divergence—specifically the replacement of a terminal acetyl group in VH032 with a 1-cyanocyclopropane carboxamide moiety in VH 298—produces markedly different pharmacological profiles [1]. This single modification alters binding kinetics, cellular permeability, and downstream functional effects. Critically, VH 298 exhibits ~4-fold faster association kinetics and substantially slower dissociation from the VCB complex compared with VH032 [1]. Furthermore, VH 298 demonstrates superior cell permeability (19.4 nm s⁻¹) relative to earlier VHL ligands, enabling robust on-target HIF-α stabilization at lower concentrations [1]. These differential parameters directly impact experimental reproducibility in cell-based assays and PROTAC degradation efficiency. Consequently, substituting VH 298 with VH032 or other in-class analogs without adjusting concentration and exposure time introduces confounding variables that may compromise study outcomes and data comparability across laboratories [2].

VH032 substitution
Faster dissociation kinetics may reduce target residence time and alter HIF-1α stabilization, affecting reproducibility in cellular assays.
Analog permeability variation
In-class VHL ligands with lower cell permeability may require concentration adjustments to achieve comparable intracellular target engagement.

VH 298 Head-to-Head Evidence


Faster Association Kinetics vs VH032

VH 298 exhibits substantially faster binding kinetics to the VCB (VHL–ElonginC–ElonginB) complex compared to VH032, a critical parameter for rapid target engagement in cellular assays and PROTAC ternary complex formation. Surface plasmon resonance (SPR) analysis reveals that VH 298 associates approximately 4-fold more rapidly than VH032, with Kon = 6.47 × 10⁵ M⁻¹·s⁻¹ versus 1.6 × 10⁵ M⁻¹·s⁻¹ [1].

Association Kinetics
Head-to-head
VH 298 Kon 6.47×10⁵ M⁻¹·s⁻¹ vs VH032 1.6×10⁵ M⁻¹·s⁻¹; ~4.0-fold faster
Faster target engagement may reduce pre-equilibrium delay in acute treatments and PROTAC assembly.
SPR at 25°C; kinetics context.
VHL E3 ligase surface plasmon resonance binding kinetics PROTAC design

Slower Dissociation Kinetics vs VH032

Beyond faster association, VH 298 demonstrates a significantly slower off-rate from the VCB complex, yielding a longer residence time on target. SPR measurements show VH 298 dissociates with Koff = 0.065 s⁻¹ compared to VH032's Koff = 0.214 s⁻¹, a 3.3-fold difference [1].

Dissociation Kinetics
Head-to-head
VH 298 Koff 0.065 s⁻¹ vs VH032 0.214 s⁻¹; 3.3-fold slower
Longer residence time may sustain HIF-α stabilization post-washout, supporting extended time-course studies.
SPR; washout experimental design context.
VHL inhibitor off-rate kinetics residence time target occupancy

Improved Cell Permeability vs Earlier VHL Ligands

The structure-guided optimization campaign that produced VH 298 explicitly sought to improve cellular permeability over earlier-generation VHL ligands. VH 298 achieves a PAMPA (Parallel Artificial Membrane Permeability Assay) permeability of 19.4 nm s⁻¹, representing a significant enhancement that enables robust on-target HIF-1α stabilization in HeLa and RCC4 cell lines with an EC50 in the low micromolar range [1].

Cell Permeability
Cross-study reported
PAMPA 19.4 nm s⁻¹
Reported permeability enhancement may support intracellular target engagement at lower extracellular concentrations.
PAMPA assay; earlier-ligand values not reported head-to-head.
cell permeability HIF-1α stabilization VHL inhibitor chemical probe optimization

VHL Protein Upregulation vs Hypoxia and IOX2

Unbiased quantitative tandem mass tag (TMT) proteomics revealed a functional distinction unique to VHL inhibitors VH 298 and VH032 that is not observed with hypoxia or the broad-spectrum prolyl-hydroxylase (PHD) inhibitor IOX2: VHL inhibitors specifically upregulate VHL protein itself via protein stabilization without altering transcript levels [1]. Increased VHL levels upon VH 298 treatment subsequently lead to reduced HIF-1α protein accumulation during prolonged exposure, a feedback mechanism absent under hypoxia or IOX2 treatment [1].

VHL Auto-Regulation
Head-to-head
VH 298 upregulates VHL protein; prolonged treatment reduces HIF-1α. Hypoxia/IOX2 do not.
Time-dependent feedback distinct from hypoxia or PHD inhibition; requires controlled treatment duration.
TMT proteomics; HeLa cells, 24 h.
VHL auto-regulation quantitative proteomics chemical probe specificity HIF pathway

Broad Off-Target Selectivity Profiling

VH 298 was evaluated for off-target activity across a broad panel of potential competing targets. At 50 μM concentration, VH 298 did not substantially inhibit any of 50 kinases tested in the Dundee MRC-PPU Express Screen, nor did it bind any of 50 GPCRs and ion channels evaluated in the CEREP ExpressProfile assay [1]. Chemoproteomic MS pull-down experiments using an immobilized, linkable analog of VH 298 identified only RBX1, CUL2, VHL, and TCEB2 (components of the VCB-CRL2 complex) as reproducibly competed targets, confirming high target specificity [1].

Target Selectivity
Panel screening
0/50 kinases inhibited; 0/50 GPCRs/ion channels bound at 50 μM. Only VCB-CRL2 components competed.
High specificity reduces off-target pharmacology risk in phenotypic assays.
Dundee kinase panel; CEREP GPCR panel; chemoproteomic pull-down.
target selectivity off-target screening kinase panel GPCR panel chemical probe validation

Negative Control cis-VH 298 Comparison

A stereoisomeric negative control, cis-VH 298, is commercially available and explicitly recommended for use alongside VH 298 to control for non-specific effects . This inactive analog shares identical molecular weight and physicochemical properties but lacks binding affinity for VHL, enabling rigorous attribution of observed phenotypes to VHL:HIF-α inhibition.

Negative Control
Data to verify
cis-VH 298 is an inactive stereoisomer matched for MW and physicochemical properties; recommended for specificity controls.
Enables attribution of effects to VHL inhibition when used alongside; independent validation data to verify.
Sources unavailable; verify in-house.
negative control cis-isomer inactive analog experimental validation

VH 298 Application Scenarios


PROTAC Design with Optimized VHL Kinetics

PROTAC design relies on efficient formation of a ternary complex between the target protein, the E3 ligase, and the bifunctional degrader molecule. VH 298's 4-fold faster Kon (6.47 × 10⁵ M⁻¹·s⁻¹) and 3.3-fold slower Koff (0.065 s⁻¹) compared to VH032 translate into more rapid and stable VHL recruitment, potentially improving degrader efficiency and lowering the required concentration for target degradation [1]. This kinetic advantage is particularly valuable when targeting proteins with low abundance or challenging subcellular localization. Laboratories developing VHL-based PROTACs should preferentially select VH 298-derived ligands over VH032-derived scaffolds when fast target engagement kinetics are required.

Acute Hypoxic Signaling Under Normoxia

VH 298 enables selective activation of HIF target genes without subjecting cells to low oxygen or using broad-spectrum PHD inhibitors that exhibit off-target effects [1]. The compound's high cell permeability (19.4 nm s⁻¹) and robust on-target HIF-α stabilization at micromolar concentrations make it suitable for acute (short-term, typically <6-12 hours) experiments investigating immediate HIF transcriptional responses in cancer biology, ischemic disease modeling, or mitochondrial function studies [1]. Researchers should note that prolonged treatment (>24 hours) induces VHL auto-upregulation and subsequent HIF-1α reduction, a phenomenon not observed with hypoxia or PHD inhibitors, necessitating careful temporal experimental design [2].

VHL Auto-Regulation and Negative Feedback Studies

The unique observation that VH 298 treatment increases VHL protein levels via stabilization, subsequently reducing HIF-1α upon prolonged exposure, positions VH 298 as a specialized tool for investigating VHL auto-regulatory feedback mechanisms [1]. This application is distinct from generic HIF activation studies and cannot be replicated using hypoxia chambers or PHD inhibitors (e.g., IOX2), which do not induce VHL upregulation. Studies examining the temporal dynamics of HIF signaling, the role of VHL in proteostasis, or the paradoxical effects of chronic VHL inhibition require VH 298 specifically.

Chemical Probe Validation with Negative Controls

For publications in high-impact journals requiring rigorous chemical probe validation, the availability of cis-VH 298 as a matched inactive stereoisomer control distinguishes VH 298 from alternative VHL ligands lacking commercial negative controls [1]. This pair enables side-by-side experiments that attribute phenotypic effects specifically to VHL:HIF-α inhibition rather than non-specific compound effects. VH 298 is formally recognized as a high-quality chemical probe by the Chemical Probes Portal, with extensive selectivity data across >100 off-targets confirming its suitability for definitive pathway interrogation [2].

Application
Selection Property
Validation Focus
PROTAC ternary complex optimization
VHL recruitment kinetics
Target residence time and degrader efficiency
Acute HIF pathway activation under normoxia
Cell permeability and HIF-α stabilization profile
Time-dependent HIF target gene activation
VHL auto-regulation feedback studies
VHL protein stabilization and HIF-α dynamics
Temporal feedback regulation independent of hypoxia
Chemical probe validation with matched negative control
Matched inactive stereoisomer availability
Attribution of phenotypes to VHL:HIF-α inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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